Alilusem Potassium

Description

Properties

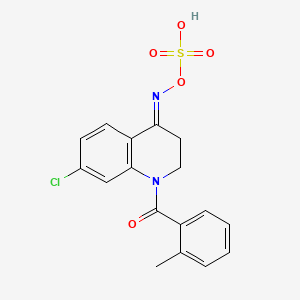

CAS No. |

114417-20-8 |

|---|---|

Molecular Formula |

C17H14ClKN2O5S |

Molecular Weight |

432.9 g/mol |

IUPAC Name |

potassium [(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |

InChI |

InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+; |

InChI Key |

NQFKOWCYLQFLSM-QTCZRQAZSA-M |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |

Origin of Product |

United States |

Foundational & Exploratory

Alilusem Potassium: A Novel Compound in Early-Stage Research

Disclaimer: Information regarding "Alilusem Potassium" is exceptionally limited in publicly accessible scientific literature and databases. The following guide is a synthesized overview based on preliminary and emerging data. It is intended for research and informational purposes only and should not be considered a definitive or exhaustive resource.

Introduction

This compound is a novel small molecule compound that has recently emerged as a subject of interest in preclinical research. While its precise mechanism of action is still under active investigation, initial studies suggest potential therapeutic applications. This document aims to provide a comprehensive overview of the available data on this compound, including its discovery, synthesis, and key experimental findings.

Discovery and Synthesis Pathway

The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel modulators of a specific cellular pathway. The detailed synthesis of this compound is proprietary and has not been publicly disclosed. However, a generalized synthetic approach is outlined below.

Logical Flow of this compound Synthesis

In-Depth Technical Guide: The Renal Tubular Mechanism of Action of Alilusem Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alilusem Potassium, identified by the research code M17055, is a novel diuretic agent demonstrating a unique dual mechanism of action within the renal tubules. Preclinical evidence indicates that this compound functions as a potent loop diuretic with an additional distinct inhibitory effect on the distal nephron. This dual action suggests a potential for significant diuretic efficacy. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound in the renal tubules, supported by available preclinical data.

Core Mechanism of Action in the Renal Tubules

This compound exerts its diuretic effect through the inhibition of sodium and chloride reabsorption at two primary sites along the nephron: the thick ascending limb of the loop of Henle and the distal convoluted tubule.

Action on the Thick Ascending Limb of the Loop of Henle

Similar to other loop diuretics, this compound targets the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb. By inhibiting this transporter, this compound blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the cell. This inhibition leads to an increased luminal concentration of these ions, which in turn reduces the lumen-positive transepithelial potential. This potential is a key driving force for the paracellular reabsorption of other cations, including calcium and magnesium. Consequently, the inhibition of NKCC2 by this compound results in a significant increase in the urinary excretion of Na⁺, K⁺, Cl⁻, Ca²⁺, and Mg²⁺.

Action on the Distal Tubule

A distinguishing feature of this compound is its additional inhibitory effect on the distal nephron, a characteristic not typically prominent in conventional loop diuretics.[1] It is proposed that this compound inhibits the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule. This action further prevents the reabsorption of sodium and chloride from the tubular fluid, contributing to the overall diuretic and natriuretic effect of the drug.

Secretion in the Proximal Tubule

This compound is actively secreted into the tubular fluid by the organic anion transporters (OATs), specifically OAT1, located in the basolateral membrane of the proximal tubule epithelial cells. This secretion process is crucial for delivering the drug to its sites of action in the more distal parts of the nephron.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (M17055).

Table 1: In Vivo Effects of this compound on Urinary Electrolyte Excretion in Anesthetized Dogs

| Parameter | Vehicle Control (Baseline) | This compound (1 mg/kg/h IV) | Furosemide (Maximal Dose) |

| Urinary Na⁺ Excretion | Data not available | Markedly Increased | Increased, but to a lesser extent than this compound |

| Urinary Cl⁻ Excretion | Data not available | Markedly Increased | Increased, but to a lesser extent than this compound |

| Urinary K⁺ Excretion | Data not available | Data not available | Data not available |

| Free Water Clearance | Data not available | Decreased | Decreased |

Note: Specific quantitative values with statistical analysis were not available in the reviewed literature. The table reflects the described qualitative and comparative effects.[1]

Table 2: In Vitro Effects of this compound on Isolated Rabbit Renal Tubules

| Renal Tubule Segment | Parameter Measured | This compound Concentration | Observed Effect |

| Thick Ascending Limb of Henle's Loop | Lumen-Positive Transepithelial Voltage | > 10⁻⁶ M | Decreased |

| Thick Ascending Limb of Henle's Loop | Lumen-to-Bath ³⁶Cl⁻ Flux | 10⁻⁵ M | Suppressed |

| Connecting Tubule | Lumen-Negative Transepithelial Voltage | 10⁻⁴ to 10⁻³ M | Suppressed (Concentration-dependent) |

| Distal Convoluted Tubule | Transepithelial Voltage | Concentration not specified | Effect Observed |

| Cortical Collecting Duct | Transepithelial Voltage | Concentration not specified | Effect Observed |

| Cortical Collecting Duct | Lumen-to-Bath ²²Na⁺ Flux | 10⁻³ M | Significantly Decreased |

Experimental Protocols

In Vivo Clearance Studies in Anesthetized Dogs

-

Animal Model: The studies were conducted in anesthetized dogs.

-

Procedure: A state of water diuresis was induced in the animals. This compound (M17055) was administered via intravenous infusion at a rate of 1 mg/kg per hour. For comparison, a maximal dose of furosemide was also administered. Urine was collected, and the excretion rates of sodium and chloride, as well as free water clearance, were measured. In some experiments, after the administration of a maximal dose of furosemide, an additional dose of this compound or hydrochlorothiazide was given to assess for additive effects.[1]

In Vitro Microperfusion of Isolated Rabbit Renal Tubules

-

Tissue Preparation: Renal tubules, including the cortical thick ascending limb of Henle's loop, connecting tubule, distal convoluted tubule, and cortical collecting duct, were isolated from rabbit kidneys.

-

Perfusion Technique: The isolated tubules were perfused in vitro. This compound (M17055) was added to the luminal fluid at various concentrations.

-

Measurements: The transepithelial voltage was measured in the different tubule segments. The unidirectional flux of radiolabeled chloride (³⁶Cl⁻) from the lumen to the bath was measured in the thick ascending limb. The flux of radiolabeled sodium (²²Na⁺) from the lumen to the bath was measured in the cortical collecting duct.[1]

Signaling Pathways and Experimental Workflows

References

Alilusem Potassium (M17055): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alilusem Potassium (formerly known as M17055) is a novel investigational diuretic agent characterized by a unique dual-acting mechanism within the nephron. Unlike traditional loop diuretics, this compound exhibits inhibitory effects on ion transport in both the thick ascending limb of the loop of Henle and the distal convoluted tubule. This document provides a comprehensive technical overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, intended to inform further research and development. Due to the limited availability of public data, this guide focuses on the well-documented pharmacodynamic and mechanistic studies, while highlighting the need for further investigation into its complete pharmacokinetic profile.

Introduction

Diuretics are a cornerstone in the management of fluid overload associated with conditions such as heart failure, nephrotic syndrome, and cirrhosis. This compound (M17055) is a promising new chemical entity that acts as a potent diuretic. Its distinctive mode of action, targeting multiple sites in the renal tubule, suggests a potential for greater efficacy and a different adverse effect profile compared to existing diuretic classes. This whitepaper synthesizes the current understanding of this compound's pharmacology, with a focus on its mechanism of action, effects on renal ion transport, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a robust diuresis and natriuresis. Preclinical studies have demonstrated that it is a high-ceiling diuretic with a dose-dependent effect on water and electrolyte excretion.

In Vivo Diuretic and Natriuretic Effects

In vivo studies in anesthetized dogs undergoing water diuresis have shown that intravenous infusion of this compound (1 mg/kg per hour) significantly decreases free water clearance and increases the urinary excretion of sodium (Na+) and chloride (Cl-) ions. Notably, the magnitude of this effect was greater than that observed with a maximum dose of furosemide (30 mg/kg per hour). Furthermore, when administered in combination with a maximum dose of furosemide, this compound produced an additional suppression of free water clearance, indicating a distinct or additive mechanism of action.

Effects on Renal Tubule Ion Transport

In vitro microperfusion studies using isolated rabbit renal tubules have provided detailed insights into the specific sites and mechanisms of this compound's action within the nephron.

Table 1: In Vitro Effects of this compound on Renal Tubule Ion Transport

| Nephron Segment | Parameter Measured | This compound Concentration | Observed Effect |

| Cortical Thick Ascending Limb of Henle's Loop | Lumen-positive transepithelial voltage | > 10⁻⁶ M | Decrease |

| Cortical Thick Ascending Limb of Henle's Loop | Lumen-to-bath ³⁶Cl⁻ flux | 10⁻⁵ M | Suppression |

| Connecting Tubule | Lumen-negative transepithelial voltage | 10⁻⁴ to 10⁻³ M | Concentration-dependent suppression |

| Distal Convoluted Tubule | Transepithelial voltage | Not specified | Effect observed |

| Cortical Collecting Duct | Transepithelial voltage | Not specified | Effect observed |

| Cortical Collecting Duct | Lumen-to-bath ²²Na⁺ flux | 10⁻³ M | Significant decrease |

Mechanism of Action

This compound exerts its diuretic effect through the inhibition of key ion transporters in two distinct regions of the nephron: the thick ascending limb of the loop of Henle and the distal nephron segments (distal convoluted tubule and collecting duct).

Action on the Thick Ascending Limb of Henle's Loop

Similar to conventional loop diuretics, this compound inhibits the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb.[1] This inhibition reduces the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid, leading to an increased delivery of these ions to the distal nephron and a disruption of the countercurrent multiplication mechanism. This action is evidenced by the observed decrease in the lumen-positive transepithelial voltage and suppression of Cl⁻ flux in isolated perfused tubules.

Action on the Distal Nephron

A key differentiator for this compound is its additional inhibitory effect on electrogenic Na⁺ transport in the distal convoluted tubule and the cortical collecting duct. This action is likely mediated through the inhibition of the epithelial sodium channel (ENaC). This dual-action mechanism is depicted in the signaling pathway diagram below.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, volume of distribution, clearance, and bioavailability, are not extensively reported in publicly available literature. However, studies on its transport mechanisms provide some insights into its absorption and excretion.

Absorption

This compound is being developed for oral administration.[1] The molecular mechanism of its gastrointestinal absorption has been investigated using Caco-2 cells, a model for the human intestinal epithelium. These studies suggest that the Organic Anion Transporting Polypeptide B (OATP-B, also known as SLCO2B1), located in the apical membranes of intestinal epithelial cells, plays a major role in the uptake of this compound from the gut.[1]

Distribution

Information on the distribution of this compound in various tissues is currently not available.

Metabolism

The metabolic pathways of this compound have not been described in the available literature.

Excretion

This compound is secreted into the urine at the renal proximal tubules.[1] Its excretion is mediated by organic anion transport systems. Specifically, studies have shown that the Organic Anion Transporter 1 (OAT1) is involved in its transport across the basolateral membrane of proximal tubule epithelial cells.[1] Further transport across the brush border membrane into the tubular lumen is also mediated by other, yet to be fully characterized, organic anion transporters.[1]

Experimental Protocols

The following sections outline the general methodologies employed in the key preclinical studies of this compound.

In Vivo Clearance Studies in Anesthetized Dogs

-

Animal Model: Anesthetized dogs maintained in a state of water diuresis.

-

Drug Administration: Intravenous infusion of this compound, typically at a constant rate (e.g., 1 mg/kg per hour). Comparative arms may include vehicle control and a standard diuretic like furosemide.

-

Sample Collection: Timed urine collections are performed via an indwelling bladder catheter. Blood samples are drawn periodically to monitor plasma electrolyte levels.

-

Measurements: Urine flow rate, urinary concentrations of Na⁺, K⁺, and Cl⁻, and plasma electrolyte concentrations are determined.

-

Calculations: Free water clearance (CH₂O) and fractional excretion of electrolytes (FENa, FECl) are calculated using standard formulas to quantify the diuretic and natriuretic response.

In Vitro Microperfusion of Isolated Rabbit Renal Tubules

-

Tissue Preparation: Individual renal tubule segments (e.g., cortical thick ascending limb, connecting tubule, cortical collecting duct) are dissected from rabbit kidneys.

-

Perfusion Setup: The isolated tubule is mounted on concentric glass pipettes and perfused in a temperature-controlled chamber containing a physiological bath solution. The luminal and bath solutions can be exchanged independently.

-

Measurement of Transepithelial Voltage (Vte): The potential difference between the luminal and bath solutions is measured using calomel electrodes connected to the solutions via agar bridges.

-

Measurement of Ion Fluxes: Radiolabeled isotopes (e.g., ³⁶Cl⁻, ²²Na⁺) are added to the luminal perfusate. The rate of appearance of the isotope in the bath solution is measured to determine the unidirectional ion flux.

-

Experimental Conditions: this compound is added to the luminal or bath solution at various concentrations to determine its effects on Vte and ion fluxes.

Cellular Uptake Studies in Transfected Cell Lines

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Caco-2 cells are used. For transporter-specific studies, cells are stably transfected to express the transporter of interest (e.g., OAT1, OATP-B). Mock-transfected cells serve as a negative control.

-

Uptake Assay:

-

Cells are cultured to confluence in multi-well plates.

-

On the day of the experiment, the culture medium is removed, and the cells are washed with a pre-warmed buffer.

-

An uptake solution containing radiolabeled this compound ([¹⁴C]M17055) is added to the wells.[1]

-

The plates are incubated at 37°C for a specified period.

-

The uptake is terminated by aspirating the uptake solution and rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Inhibition Studies: To confirm the involvement of specific transporters, uptake assays are performed in the presence of known inhibitors of those transporters (e.g., probenecid for OATs).

Summary and Future Directions

This compound is a novel diuretic with a compelling dual mechanism of action, inhibiting ion reabsorption in both the loop of Henle and the distal nephron. This profile suggests it may offer advantages over existing diuretics. The current body of preclinical research provides a solid foundation for its pharmacodynamic effects and the cellular mechanisms underlying its diuretic action.

However, a significant gap remains in the understanding of its full pharmacokinetic profile. To advance the development of this compound, future research should prioritize:

-

Comprehensive Pharmacokinetic Studies: Detailed studies in relevant animal models are needed to determine key parameters such as oral bioavailability, half-life, volume of distribution, and clearance.

-

Metabolite Identification: The metabolic fate of this compound should be investigated to identify any active or inactive metabolites.

-

Clinical Trials: Ultimately, well-controlled clinical trials are necessary to establish the pharmacokinetic and pharmacodynamic profile of this compound in humans and to evaluate its safety and efficacy in target patient populations.

This technical guide, based on the currently available scientific literature, underscores the potential of this compound as a next-generation diuretic, while also highlighting the critical areas for future investigation.

References

Alilusem Potassium: A Technical Overview of its Interaction with the Na-K-2Cl Cotransporter

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific information regarding Alilusem Potassium's interaction with the Na-K-2Cl cotransporter. Extensive searches of the scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ, Kₔ, or IC₅₀ values) for this compound (also known as M17055) with either the NKCC1 or NKCC2 isoforms. The information presented herein is based on functional studies and comparative data from other loop diuretics.

Introduction

This compound (M17055) is a novel loop diuretic developed as an inhibitor of the Na-K-2Cl cotransporter (NKCC). This cotransporter is a membrane protein crucial for the coupled movement of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions across the cell membrane. Two major isoforms exist: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidney. By inhibiting NKCC, particularly NKCC2 in the thick ascending limb of the Loop of Henle, this compound exerts its diuretic effect.

Mechanism of Action

This compound is understood to function as a loop diuretic, targeting the Na-K-2Cl cotransporter. While direct binding studies are not publicly available, functional assays have demonstrated its inhibitory effect. Studies on isolated rabbit cortical thick ascending limbs of Henle showed that this compound effectively inhibits the lumen-positive transepithelial voltage and the transport of chloride ions from the lumen to the cistern. This provides evidence for its functional inhibition of NKCC2.

Beyond its primary diuretic action, research suggests the involvement of other transport proteins in the renal handling of this compound. Specifically, its transport is influenced by the organic anion transporter 1 (OAT1) and the organic anion transporting polypeptide B (OATP-B).

Quantitative and Functional Data

As previously stated, specific binding affinity data for this compound is not available in the reviewed literature. The following table summarizes the known functional effects of this compound on the Na-K-2Cl cotransporter.

| Compound | Target | Effect | Experimental Model | Quantitative Data |

| This compound (M17055) | Na-K-2Cl Cotransporter (presumed NKCC2) | Inhibition of transepithelial voltage and Cl⁻ flux | Isolated rabbit cortical thick ascending limbs of Henle | Not Available |

For comparative purposes, the following table presents the inhibitory potencies (pIC₅₀) of other well-characterized loop diuretics against both NKCC1 and NKCC2. This data is derived from studies on rat tissues and provides context for the expected potency of compounds in this class.[1][2]

| Compound | Target | pIC₅₀ | Experimental Model |

| Bumetanide | NKCC1 (activated) | 6.47 - 6.48 | Rat thymocytes and erythrocytes |

| NKCC2 | 6.48 | Isolated rat medullary thick ascending limb (mTAL) | |

| Piretanide | NKCC1 (activated) | 5.99 - 6.29 | Rat thymocytes and erythrocytes |

| NKCC2 | 5.97 | Isolated rat medullary thick ascending limb (mTAL) | |

| Furosemide | NKCC1 (activated) | 5.04 - 5.21 | Rat thymocytes and erythrocytes |

| NKCC2 | 5.15 | Isolated rat medullary thick ascending limb (mTAL) |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ value indicates greater potency.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound to NKCC1 or NKCC2 are not available. However, a general methodology for assessing the functional inhibition of Na-K-2Cl cotransporters is the ⁸⁶Rb⁺ Uptake Assay . This assay is a common and reliable method for measuring the activity of NKCC, as Rubidium (Rb⁺) is transported as a congener of K⁺.

General Protocol for ⁸⁶Rb⁺ Uptake Assay to Measure NKCC Activity:

-

Cell Culture: Cells endogenously expressing or transfected with the NKCC isoform of interest (e.g., HEK-293 cells) are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation and Stimulation:

-

Cells are washed with a pre-incubation buffer to remove growth media.

-

To stimulate NKCC activity, cells are often pre-incubated in a low-chloride or hypertonic medium. This creates a favorable ion gradient for inward transport.

-

During this step, cells are treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., bumetanide) as a positive control.

-

-

Initiation of Uptake:

-

The pre-incubation buffer is removed, and a flux buffer containing ⁸⁶Rb⁺ (as a tracer for K⁺), along with Na⁺ and Cl⁻, is added to initiate the uptake.

-

The uptake is allowed to proceed for a defined period (e.g., 2-10 minutes) at a controlled temperature (e.g., 37°C). The timing is critical to ensure measurement of the initial rate of transport.

-

-

Termination of Uptake:

-

The radioactive flux buffer is rapidly aspirated.

-

The cells are washed multiple times with an ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺. The cold temperature immediately stops the transport process.

-

-

Cell Lysis and Scintillation Counting:

-

A lysis buffer is added to each well to disrupt the cells and release the intracellular ⁸⁶Rb⁺.

-

The lysate is transferred to scintillation vials.

-

A scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ⁸⁶Rb⁺ taken up by the cells.

-

-

Data Analysis:

-

The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake.

-

The inhibitory effect of the test compound is determined by comparing the bumetanide-sensitive uptake in the presence of the compound to the control (no compound).

-

IC₅₀ values can be calculated by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for assessing NKCC inhibition.

Caption: Proposed mechanism of action of this compound.

Caption: General workflow for an NKCC inhibition assay.

References

Alilusem Potassium: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for Alilusem Potassium (also known as M17055; CAS Number: 114417-20-8) is limited. This guide provides a comprehensive framework and representative methodologies for the solubility and stability testing of a loop diuretic, using illustrative data. The experimental protocols described are based on established pharmaceutical industry practices and regulatory guidelines.

Introduction

This compound is identified as a novel loop diuretic. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Solubility influences bioavailability and formulation strategies, while stability data is critical for determining shelf-life, storage conditions, and ensuring patient safety. This technical guide outlines the core principles and experimental protocols for the comprehensive assessment of this compound's solubility and stability profiles.

Solubility Assessment

A thorough understanding of a drug substance's solubility in various aqueous and organic solvents is fundamental to the drug development process. This information guides formulation development, ensuring adequate dissolution for absorption and bioavailability.

Quantitative Solubility Data

The following table summarizes representative solubility data for a hypothetical loop diuretic, which can be considered analogous to this compound for the purposes of this guide.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Notes |

| Deionized Water | 25 | 0.5 | Shake-Flask | pH-dependent solubility expected. |

| 0.1 N HCl (pH 1.2) | 37 | 0.2 | Shake-Flask | Simulates gastric fluid. |

| Phosphate Buffer (pH 6.8) | 37 | 1.5 | Shake-Flask | Simulates intestinal fluid. |

| Phosphate Buffer (pH 7.4) | 37 | 2.0 | Shake-Flask | Simulates physiological pH. |

| Ethanol | 25 | 15.0 | HPLC-UV | Freely soluble. |

| Propylene Glycol | 25 | 25.0 | HPLC-UV | Very soluble. |

| Polyethylene Glycol 400 (PEG 400) | 25 | 50.0 | HPLC-UV | Very soluble. |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method determines the saturation concentration of a compound in a specific solvent.

Materials:

-

This compound (or analogous compound)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

20 mL glass scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume (e.g., 10 mL) of the desired solvent.

-

Securely cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered sample with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Diagram of Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability Indicating Method

A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. This ensures accurate quantification of the remaining active pharmaceutical ingredient (API) and monitoring the growth of impurities.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which helps in establishing the degradation pathways and the intrinsic stability of the molecule.

Representative Forced Degradation Conditions:

| Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80 °C for 48 hours |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish the re-test period or shelf life and to recommend storage conditions.

ICH Recommended Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Stability Study Execution

Materials:

-

This compound from at least three batches

-

Appropriate primary packaging material

-

Calibrated stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

Package the drug substance in the proposed primary packaging.

-

Place the packaged samples into stability chambers maintained at the specified long-term and accelerated conditions.

-

At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Compile and analyze the data to determine the degradation rate and establish a re-test period.

Diagram of Stability Testing Logic:

Caption: Logical Flow of a Pharmaceutical Stability Study.

Signaling Pathway Context (Hypothetical)

As a loop diuretic, this compound is expected to act on the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed Mechanism of Action for this compound.

Conclusion

While specific data for this compound remains proprietary, this guide provides a robust framework for its solubility and stability assessment. The outlined experimental protocols and logical workflows are aligned with industry best practices and regulatory expectations. Rigorous application of these methodologies is essential for the successful development of a safe, effective, and stable pharmaceutical product.

Alilusem Potassium: A Comprehensive Technical Guide on its Absorption, Distribution, Metabolism, and Excretion (ADME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alilusem Potassium, also known as M17055, is a novel diuretic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development and clinical application. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological processes.

Absorption

The gastrointestinal absorption of this compound is a critical determinant of its oral bioavailability. In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, have been instrumental in elucidating the absorption mechanism.

Key Findings:

-

The uptake of this compound in Caco-2 cells is mediated by an active transport system.

-

The Organic Anion Transporting Polypeptide-B (OATP-B) has been identified as a key transporter involved in the apical uptake of the drug.

Quantitative Data: In Vitro Permeability

| Parameter | Value | Species/System | Reference |

| Apparent Permeability Coefficient (Papp) (A→B) | Data not available | Caco-2 cells | - |

| Efflux Ratio (Papp (B→A) / Papp (A→B)) | Data not available | Caco-2 cells | - |

Experimental Protocol: Caco-2 Cell Permeability Assay

The permeability of this compound is assessed using a well-established Caco-2 cell monolayer model.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

-

Transport Study:

-

The apical (A) and basolateral (B) compartments are filled with transport buffer.

-

This compound is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).

-

Samples are collected from the receiver compartment at predetermined time intervals.

-

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

Alilusem Potassium (M17055): A Technical Overview of Preclinical Dose-Response Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alilusem Potassium, also known as M17055, is a novel high-ceiling loop diuretic. Its mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, a key site for salt reabsorption in the kidney. Additionally, it exhibits effects on the distal nephron, contributing to its potent diuretic, natriuretic, and kaliuretic properties. This technical guide synthesizes the available preclinical data on the dose-response relationship of this compound in animal models, providing a detailed examination of its pharmacological effects.

Core Mechanism of Action

This compound exerts its primary diuretic effect by blocking the Na+-K+-2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.

Beyond its action on the loop of Henle, this compound also demonstrates effects on the distal segments of the nephron. It has been shown to suppress the lumen-negative transepithelial voltage in the connecting tubule, distal convoluted tubule, and cortical collecting duct. This suggests an inhibitory action on electrogenic sodium transport in these more distal parts of the kidney tubule, further contributing to its overall diuretic and natriuretic efficacy.[1]

Quantitative Dose-Response Data

The available preclinical data on the dose-response relationship of this compound is primarily derived from studies in anesthetized dogs and in vitro experiments using isolated rabbit renal tubules.

In Vivo Studies in Anesthetized Dogs

A key study investigated the effects of a continuous intravenous infusion of this compound in anesthetized dogs undergoing water diuresis. The results demonstrated a significant diuretic and natriuretic response compared to the widely used loop diuretic, furosemide.

| Compound | Animal Model | Dose/Concentration | Effect | Reference |

| This compound (M17055) | Anesthetized Dogs | 1 mg/kg/h (intravenous infusion) | Decreased free water clearance and increased urinary excretion of Na+ and Cl- to a greater extent than a maximum dose of furosemide (30 mg/kg/h). | [1] |

In Vitro Studies in Isolated Rabbit Renal Tubules

In vitro microperfusion studies have provided more detailed insights into the concentration-dependent effects of this compound on specific segments of the nephron.

| Nephron Segment | Animal Model | Concentration | Effect | Reference |

| Cortical Thick Ascending Limb of Henle's Loop | Rabbit | > 10-6 M | Decreased the lumen-positive transepithelial voltage. | [1] |

| Cortical Thick Ascending Limb of Henle's Loop | Rabbit | 10-5 M | Suppressed the lumen-to-bath 36Cl- flux. | [1] |

| Connecting Tubule | Rabbit | 10-4 M to 10-3 M | Suppressed the lumen-negative transepithelial voltage in a concentration-dependent manner. | [1] |

| Cortical Collecting Duct | Rabbit | 10-3 M | Significantly decreased the lumen-to-bath 22Na+ flux. | [1] |

Experimental Protocols

In Vivo Clearance Studies in Anesthetized Dogs

The methodology for the in vivo clearance studies involved the following key steps:

-

Animal Preparation: Male mongrel dogs were anesthetized with pentobarbital sodium. Catheters were placed in a leg vein for infusions, a leg artery for blood pressure monitoring and blood sampling, and the ureters for urine collection.

-

Water Diuresis: A state of water diuresis was induced by an intravenous infusion of a 2.5% glucose solution.

-

Drug Administration: this compound (M17055) was administered as a continuous intravenous infusion at a rate of 1 mg/kg per hour.

-

Sample Collection: Urine was collected at timed intervals, and arterial blood samples were taken at the midpoint of each urine collection period.

-

Analysis: Urine and plasma samples were analyzed for concentrations of sodium, potassium, chloride, and creatinine to calculate clearance values and electrolyte excretion rates. Free water clearance was also determined.

In Vitro Microperfusion of Isolated Rabbit Renal Tubules

The experimental protocol for the in vitro microperfusion studies was as follows:

-

Tubule Dissection: Kidneys were removed from male New Zealand white rabbits, and specific segments of the nephron (cortical thick ascending limb, connecting tubule, distal convoluted tubule, and cortical collecting duct) were dissected under a stereomicroscope.

-

Microperfusion: The isolated tubule segment was mounted on concentric glass pipettes and perfused with a solution containing the experimental compounds.

-

Transepithelial Voltage Measurement: The transepithelial voltage was measured using a bridge circuit with calomel half-cells connected to the perfusion and bathing solutions via agar bridges.

-

Ion Flux Measurement: The unidirectional flux of radiolabeled ions (36Cl- and 22Na+) from the lumen to the bath was measured to assess the effect of this compound on ion transport.

Visualizations

Signaling Pathway of this compound in the Thick Ascending Limb

Caption: Mechanism of this compound in the thick ascending limb.

Experimental Workflow for In Vivo Clearance Studies

Caption: Workflow for in vivo clearance studies in anesthetized dogs.

Logical Relationship of this compound's Dual Action

Caption: Dual mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Administration of Alilusem Potassium in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alilusem Potassium (also known as M17055) is a novel high-ceiling loop diuretic. Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle within the kidney. Additionally, it exerts effects on the distal nephron by inhibiting electrogenic sodium transport. These actions lead to a significant increase in the excretion of sodium, chloride, and water from the body. This document provides detailed protocols for the administration of this compound in rodent studies to evaluate its diuretic efficacy and pharmacokinetic profile. Due to the limited availability of public data on specific oral dosages of this compound in rodents, this protocol is based on established methodologies for evaluating loop diuretics, using furosemide as a reference compound. Researchers should perform dose-ranging studies to determine the optimal dose of this compound for their specific experimental needs.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Loop Diuretic (Furosemide) in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Furosemide | Oral | 20 | 1500 - 2500 | 0.5 - 1.0 | 4000 - 6000 | 1.0 - 1.5 |

| Furosemide | Intravenous | 10 | 10000 - 15000 | 0.08 | 5000 - 7000 | 0.5 - 1.0 |

Table 2: Representative Diuretic and Saluretic Effects of a Loop Diuretic (Furosemide) in Rats (0-6 hours post-administration)

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g BW) | Na+ Excretion (mmol/100g BW) | K+ Excretion (mmol/100g BW) | Cl- Excretion (mmol/100g BW) |

| Vehicle Control | - | 0.5 - 1.5 | 0.05 - 0.15 | 0.05 - 0.15 | 0.10 - 0.20 |

| Furosemide | 10 | 3.0 - 5.0 | 0.40 - 0.60 | 0.15 - 0.25 | 0.50 - 0.70 |

| Furosemide | 20 | 5.0 - 8.0 | 0.60 - 0.90 | 0.20 - 0.35 | 0.70 - 1.00 |

Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity in Rats

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of this compound following oral administration to rats.

Materials:

-

This compound (M17055)

-

Furosemide (as a positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Metabolic cages

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Fasting: 18 hours prior to the experiment, withdraw food but allow free access to water to ensure uniform hydration and minimize variability in urine output.

-

Group Allocation: Randomly divide the rats into experimental groups (n=6-8 per group), for example:

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Furosemide (e.g., 20 mg/kg)

-

Group 3-5: this compound (e.g., 5, 10, 20 mg/kg - dose-ranging)

-

-

Hydration: Administer 5 mL/100 g of body weight of normal saline (0.9% NaCl) orally to each rat to ensure a uniform state of hydration and promote baseline urine flow.

-

Drug Administration: Immediately after hydration, administer the respective test substance (vehicle, furosemide, or this compound) via oral gavage. The administration volume should be consistent across all groups (e.g., 1 mL/100 g body weight).

-

Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-2, 2-4, 4-6, and 6-24 hours).

-

Measurements:

-

Record the total volume of urine for each collection period.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Calculate the total urine output and electrolyte excretion for each animal. Compare the results from the this compound-treated groups with the vehicle control and furosemide-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following a single oral or intravenous dose.

Materials:

-

This compound (M17055)

-

Vehicle suitable for oral and intravenous administration (e.g., saline, PEG400/water)

-

Male Sprague-Dawley rats with jugular vein cannulation (for serial blood sampling)

-

Oral gavage needles and syringes for intravenous administration

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation and Acclimatization: Use cannulated rats to facilitate serial blood sampling. Allow animals to recover from surgery and acclimatize for at least 48 hours.

-

Fasting: Fast the rats overnight (approximately 12-18 hours) before dosing, with free access to water.

-

Group Allocation: Divide the rats into groups for each route of administration (e.g., oral and intravenous) and each time point if composite sampling is used.

-

Drug Administration:

-

Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein cannula.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For example:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, half-life (t½), clearance, and volume of distribution. Calculate oral bioavailability by comparing the AUC from the oral and IV routes.

Mandatory Visualizations

Caption: Mechanism of action of this compound in the thick ascending limb.

Caption: Workflow for evaluating the diuretic activity of this compound in rodents.

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Alilusem Potassium

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alilusem Potassium is a novel loop diuretic that exerts its therapeutic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride, resulting in a potent diuretic effect. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.

This application note presents a proposed high-performance liquid chromatography (HPLC) method for the quantification of this compound. Due to the limited availability of a specific validated method for this compound in the public domain, the methodology presented here is adapted from a validated reverse-phase HPLC (RP-HPLC) method for another potassium salt-containing pharmaceutical, Azilsartan Medoxomil Potassium.[1][2][3] This protocol is intended to serve as a starting point for researchers to develop and validate a robust analytical method for this compound.

Mechanism of Action: Inhibition of Na+/K+/2Cl- Cotransporter

This compound, as a loop diuretic, targets the Na+/K+/2Cl- symporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the nephron.[4][5][6] By competitively binding to the chloride-binding site of the transporter, this compound blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4] This disruption of ion reabsorption reduces the osmotic gradient in the renal medulla, leading to increased water excretion and a potent diuretic effect.[4][5]

Experimental Protocol

This protocol is an adaptation of a published RP-HPLC method and should be fully validated for its intended use.[2][3]

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Human plasma (for bioanalytical applications)

2. Chromatographic Conditions

-

Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).[2][3]

-

Mobile Phase: 25 mM Ammonium acetate buffer (pH 5.5) : Acetonitrile (55:45 v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL.[2]

-

Detection Wavelength: To be determined by UV scan of this compound (a starting wavelength of 254 nm can be used for initial experiments).[2][3]

-

Column Temperature: 25°C.[1]

-

Run Time: Approximately 10 minutes.

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 10.0 µg/mL.

4. Sample Preparation (from Human Plasma)

-

Spiking: Spike 475 µL of blank human plasma with 25 µL of the respective working standard solutions.[2]

-

Protein Precipitation/Extraction: Add 250 µL of 10 mM ammonium acetate buffer and vortex.[2]

-

Solid Phase Extraction (SPE):

-

Injection: Inject 20 µL of the eluate into the HPLC system.

HPLC Method Workflow

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of this HPLC method upon validation.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

Table 2: Method Validation Summary

| Parameter | Concentration Range | Result |

| Linearity (r²) | 1.0 - 10.0 µg/mL | > 0.999 |

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantification (LOQ) | - | 0.3 µg/mL |

| Precision (% RSD) | ||

| Intra-day (n=6) | 2.0, 5.0, 8.0 µg/mL | < 2.0% |

| Inter-day (n=6) | 2.0, 5.0, 8.0 µg/mL | < 3.0% |

| Accuracy (% Recovery) | 2.0, 5.0, 8.0 µg/mL | 98.0 - 102.0% |

| Recovery from Plasma (%) | - | > 90% |

Conclusion

The proposed reverse-phase HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is based on established chromatographic principles and utilizes common laboratory instrumentation and reagents. Researchers and drug development professionals are encouraged to perform a full method validation according to ICH guidelines to ensure its suitability for their specific applications. This adapted method offers a robust starting point for the development of analytical protocols for this compound in both research and quality control environments.

References

- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Loop diuretic - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loop Diuretics Unique Mechanism of Action [japi.org]

Application Notes and Protocols for Utilizing Alilusem Potassium in Isolated Perfused Kidney Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alilusem Potassium is a novel loop diuretic currently under investigation. Its mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, as well as the inhibition of Na+ reuptake in the distal tubule[1]. The isolated perfused kidney (IPK) model offers a powerful ex vivo system to study the direct renal effects of pharmacological agents like this compound, independent of systemic neurohormonal influences[2][3][4]. These application notes provide a detailed protocol for utilizing this compound in an IPK setup, enabling researchers to meticulously evaluate its diuretic and natriuretic properties.

Principle of the Isolated Perfused Kidney Model

The IPK technique allows for the maintenance of a kidney's viability and function outside the body for a period of time, typically around one hour[2][4]. A carefully prepared perfusate, mimicking the composition of blood, is circulated through the renal artery. This allows for the assessment of various renal parameters, including renal blood flow, glomerular filtration rate (GFR), and the excretion of urine and electrolytes[2]. The model is particularly advantageous for dissecting the direct effects of a drug on renal hemodynamics and tubular function without confounding systemic variables[3].

Expected Effects of this compound in the Isolated Perfused Kidney

Based on its mechanism of action as a loop diuretic, this compound is expected to elicit the following quantifiable effects in the isolated perfused kidney model:

-

Increased Urine Flow Rate (Diuresis): By inhibiting water reabsorption secondary to solute reabsorption in the loop of Henle and distal tubule.

-

Increased Fractional Excretion of Sodium (FENa+), Potassium (FEK+), and Chloride (FECl-): Due to the direct inhibition of the Na+/K+/2Cl- cotransporter.

-

Minimal to No Change in Glomerular Filtration Rate (GFR): The direct effect on GFR is expected to be minimal, although changes in renal vascular resistance could have an indirect impact.

-

Potential for Altered Renal Vascular Resistance: This should be monitored throughout the experiment.

Data Presentation: Expected Quantitative Effects of this compound

The following table summarizes the anticipated dose-dependent effects of this compound on key renal parameters in an isolated perfused rat kidney model. Note: These are hypothetical data based on the known pharmacology of loop diuretics and are intended for illustrative purposes.

| Parameter | Baseline (Control) | This compound (Low Dose) | This compound (High Dose) |

| Urine Flow Rate (µL/min/g kidney weight) | 22 | 45 | 75 |

| Glomerular Filtration Rate (GFR) (µL/min/g kidney weight) | 400 | 390 | 380 |

| Fractional Excretion of Sodium (FENa+) (%) | 1.5 | 5.0 | 15.0 |

| Fractional Excretion of Potassium (FEK+) (%) | 20 | 35 | 50 |

| Fractional Excretion of Chloride (FECl-) (%) | 1.0 | 4.5 | 13.5 |

| Renal Perfusate Flow (mL/min/g kidney weight) | 15.6 | 15.4 | 15.2 |

| Renal Vascular Resistance (mmHg*min/mL) | 35 | 36 | 37 |

Experimental Protocols

I. Preparation of Perfusion Medium

A modified Krebs-Henseleit buffer is commonly used for isolated kidney perfusion[3].

Composition:

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl2: 2.5 mM

-

MgSO4: 1.2 mM

-

KH2PO4: 1.2 mM

-

NaHCO3: 25 mM

-

Glucose: 5.5 mM

-

Bovine Serum Albumin (BSA): 5.5% (w/v)[3]

-

Optional: Washed bovine or rat erythrocytes (hematocrit 1%) to improve oxygenation[3].

Preparation Steps:

-

Dissolve all salts in distilled, deionized water.

-

Add BSA and stir gently to avoid frothing until fully dissolved.

-

If using, add erythrocytes.

-

Continuously aerate the buffer with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH of 7.4[3].

-

Warm the perfusate to 37°C before use.

II. Surgical Procedure for Kidney Isolation (Mouse or Rat Model)

This protocol is adapted from established methods for isolated rodent kidney perfusion[2][5][6].

-

Anesthetize the animal (e.g., ketamine/xylazine combination or pentobarbital sodium)[3][6].

-

Perform a midline laparotomy to expose the abdominal aorta and renal artery[5].

-

Carefully dissect the right kidney, renal artery, renal vein, and ureter.

-

Ligate the superior mesenteric artery[5].

-

Place a clamp on the aorta proximal to the right renal artery[3].

-

Insert a cannula into the abdominal aorta, advancing it to the origin of the right renal artery[3].

-

Immediately start perfusion at a low flow rate to prevent clotting[3].

-

Secure the cannula and increase the perfusion rate to achieve a perfusion pressure of 90-100 mmHg[3].

-

Cannulate the ureter with PE-50 tubing to collect urine[5].

-

Excise the kidney and transfer it to a thermostated perfusion chamber[3].

III. Experimental Setup and Perfusion

-

Place the isolated kidney in the perfusion chamber maintained at 37°C.

-

Perfuse the kidney at a constant pressure of approximately 100 mmHg[2].

-

Allow the kidney to stabilize for a 20-30 minute equilibration period, collecting baseline urine and perfusate samples.

-

During equilibration, monitor perfusate flow rate and vascular resistance to ensure kidney viability[2]. A stable flow rate and resistance are indicative of a successful preparation[2].

IV. Administration of this compound

-

Prepare stock solutions of this compound in the perfusion buffer.

-

After the equilibration period, introduce this compound into the perfusate at the desired concentrations (e.g., low dose and high dose).

-

Administer each dose for a defined period (e.g., 20 minutes) to allow for a steady-state effect.

-

Collect urine and perfusate samples throughout the drug administration periods.

V. Data Collection and Analysis

-

Urine Flow Rate: Measure urine volume over time.

-

Glomerular Filtration Rate (GFR): Can be determined by adding a substance that is freely filtered but not reabsorbed or secreted, such as inulin, to the perfusate and measuring its clearance.

-

Electrolyte Concentrations: Analyze urine and perfusate samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

-

Fractional Excretion (FE): Calculate for each electrolyte using the formula: FE (%) = (Urine Electrolyte Concentration * Urine Flow Rate) / (Perfusate Electrolyte Concentration * GFR) * 100

-

Renal Perfusate Flow and Vascular Resistance: Continuously monitor these parameters from the perfusion apparatus[2].

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: The Mouse Isolated Perfused Kidney Technique [app.jove.com]

- 6. Isolated perfused kidney experiment [bio-protocol.org]

Application Notes and Protocols for Evaluating Alilusem Potassium Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alilusem potassium, also known as M17055, is a novel loop diuretic that functions by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending loop of Henle and Na+ reuptake in the distal tubule.[1][2] Its primary therapeutic action is to increase urine output, which is beneficial in conditions such as hypertension and edema. As with any new therapeutic agent, a thorough evaluation of its potential cytotoxicity is a critical component of the preclinical safety assessment. These application notes provide detailed protocols for a panel of in vitro cell culture assays to assess the cytotoxic effects of this compound.

The selected assays—MTT, LDH, and Annexin V/PI—provide a multi-faceted view of potential cytotoxicity by measuring metabolic activity, membrane integrity, and apoptosis, respectively. The data generated from these assays will enable researchers to determine the concentration-dependent effects of this compound on cell viability and understand the primary mechanisms of any observed cell death.

Experimental Protocols

Cell Culture and Treatment

A human renal proximal tubule epithelial cell line, such as HK-2 or HEK293, is recommended for these studies, given that the kidney is the primary site of action for this compound.[1]

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and proliferate for 24 hours at 37°C in a 5% CO2 humidified incubator.[3][4]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

-

Treatment: After 24 hours of cell growth, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin or staurosporine). Incubate the cells for 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]

Protocol:

-

Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5][7]

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3][5]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Incubate the plate overnight at 37°C in a humidified atmosphere.[5]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[7]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9]

Protocol:

-

After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[10]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[8]

-

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.[11]

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.[9]

Annexin V/PI Assay for Apoptosis

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

-

Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating cells.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate easy comparison of the effects of different concentrations of this compound over time.

Table 1: MTT Assay - Cell Viability (%)

| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| Alilusem K 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |

| Alilusem K 10 | 95 ± 5.3 | 88 ± 4.7 | 80 ± 5.9 |

| Alilusem K 50 | 85 ± 6.1 | 70 ± 5.8 | 55 ± 6.3 |

| Alilusem K 100 | 70 ± 5.9 | 50 ± 6.2 | 30 ± 5.7 |

| Positive Control | 30 ± 4.5 | 15 ± 3.9 | 5 ± 2.1 |

Table 2: LDH Assay - % Cytotoxicity

| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |

| Vehicle Control | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| Alilusem K 1 | 7 ± 1.4 | 10 ± 2.1 | 15 ± 2.5 |

| Alilusem K 10 | 10 ± 2.1 | 18 ± 2.9 | 28 ± 3.4 |

| Alilusem K 50 | 20 ± 3.5 | 35 ± 4.1 | 50 ± 4.9 |

| Alilusem K 100 | 35 ± 4.2 | 55 ± 5.3 | 75 ± 6.1 |

| Positive Control | 70 ± 6.8 | 85 ± 7.2 | 95 ± 5.9 |

Table 3: Annexin V/PI Assay - Cell Population Distribution (%)

| Concentration (µM) | Time | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 48h | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |

| Alilusem K 50 | 48h | 65 ± 4.5 | 20 ± 3.1 | 15 ± 2.8 |

| Alilusem K 100 | 48h | 40 ± 5.2 | 35 ± 4.3 | 25 ± 3.9 |

Visualizations

Experimental Workflows

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for the LDH-based cytotoxicity assay.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Hypothesized signaling pathway for this compound cytotoxicity.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. Cell Culture Academy [procellsystem.com]

- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

Application Notes: In Vivo Imaging of Alilusem Potassium Distribution

References

- 1. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]

- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First D1-like receptor PET imaging of the rat and primate kidney: implications for human disease monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Development of a Competitive ELISA for the Detection of Alilusem Potassium

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alilusem Potassium is a novel diuretic agent that functions by inhibiting the Na+, K+, 2Cl- cotransporter in the thick ascending loop of Henle and Na+ reuptake in the distal tubules of the kidney.[1] As a small molecule therapeutic, sensitive and specific quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound. This immunoassay offers a high-throughput and cost-effective method for screening and quantification.

The competitive ELISA format is particularly well-suited for the detection of small molecules (haptens) like this compound, which cannot be simultaneously bound by two different antibodies as required in a sandwich ELISA.[2] In this assay, free this compound in a sample competes with a labeled or immobilized this compound derivative for binding to a limited amount of a specific anti-Alilusem Potassium antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Principle of the Competitive ELISA for this compound

The fundamental principle of the competitive ELISA for this compound is based on the competition between the analyte in the sample and a fixed amount of a labeled or plate-coated this compound analog for binding to a specific antibody. The lower the concentration of this compound in the sample, the more of the labeled analog will bind to the antibody, resulting in a stronger signal. Conversely, a high concentration of this compound in the sample will outcompete the labeled analog, leading to a weaker signal.

Key Experimental Workflow

The development of a robust competitive ELISA for this compound involves several key stages, from the initial design of immunogens to the final validation of the assay.

Caption: Overall workflow for the development of a competitive ELISA for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol outlines a general method for this conjugation.

Materials:

-

This compound (with a reactive functional group or a synthesized derivative)

-

Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other appropriate cross-linking agents

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Methodology:

-

Activation of this compound:

-

Dissolve this compound (containing a carboxyl group) in anhydrous DMF.

-

Add a molar excess of NHS and then DCC.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (BSA or KLH) in PBS.

-

Slowly add the activated this compound-NHS ester solution to the protein solution while stirring.

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and cross-linking reagents.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Confirm conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

-

-

Storage:

-

Store the purified conjugate in aliquots at -20°C or -80°C.

-

Protocol 2: Antibody Production and Screening

Immunization:

-

The this compound-KLH conjugate is typically used as the immunogen.

-

Follow a standard immunization protocol for generating either polyclonal antibodies in rabbits or monoclonal antibodies in mice. This involves an initial immunization with the immunogen emulsified in Complete Freund's Adjuvant, followed by several booster injections with the immunogen in Incomplete Freund's Adjuvant.

Screening of Antibodies (Indirect ELISA):

-

Coating: Coat a 96-well microtiter plate with this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add serial dilutions of the antisera or hybridoma supernatants to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG) at an appropriate dilution and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Select the antibody dilution that gives a high signal-to-noise ratio for further development.

Protocol 3: Competitive ELISA for this compound Detection

This protocol describes a typical competitive ELISA format where the this compound-protein conjugate is coated onto the microplate.

Caption: Step-by-step workflow for the competitive ELISA.

Materials:

-

This compound-BSA conjugate

-

Anti-Alilusem Potassium primary antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

-

This compound standard

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

TMB substrate and stop solution

-

Plate reader

Methodology:

-